molecular formula C9H10ClNO2 B8367310 Indoline-2-carboxylic acid hydrochloride

Indoline-2-carboxylic acid hydrochloride

Cat. No.: B8367310
M. Wt: 199.63 g/mol
InChI Key: MXDFDHKSOLTAHJ-UHFFFAOYSA-N
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Description

Structural Characteristics and Stereochemical Significance

This compound consists of a fused bicyclic system comprising a benzene ring and a five-membered nitrogen-containing ring (pyrrolidine), with a carboxylic acid substituent at the 2-position and a hydrochloride counterion. Its molecular formula is $$ \text{C}9\text{H}{10}\text{ClNO}2 $$, derived from the parent indoline-2-carboxylic acid ($$ \text{C}9\text{H}9\text{NO}2 $$) through protonation of the amine group and chloride ion association.

The compound’s stereochemical significance arises from the chiral center at the 2-position, where the carboxylic acid group is attached. Enantiomeric forms, such as the (2S)-configuration, are critical for biological activity. For instance, (2S)-indoline-2-carboxylic acid serves as a key intermediate in synthesizing angiotensin-converting enzyme (ACE) inhibitors like perindopril. The enantiomeric purity of this compound (>99.5%) is achieved industrially via resolution using chiral amines like (R)-α-methylbenzylamine, followed by racemization and recycling of the undesired (2R) enantiomer under high-temperature alkaline conditions.

Table 1: Key Structural and Stereochemical Properties

Property Detail
Molecular Formula $$ \text{C}9\text{H}{10}\text{ClNO}_2 $$
Chiral Center C2 (S-configuration preferred for pharmaceuticals)
Enantiomeric Purity >99.5% achieved via resolution and recycling
SMILES Notation OC(=O)[C@@H]1Cc2ccccc2N1.Cl
InChI Key QNRXNRGSOJZINA-QMMMGPOBSA-N (parent acid)

The bicyclic framework imparts rigidity, influencing molecular recognition in drug-receptor interactions. The hydrochloride salt enhances aqueous solubility, facilitating purification and formulation.

Historical Development in Heterocyclic Chemistry

The synthesis of indoline derivatives has evolved from classical condensation reactions to modern catalytic methods. Early routes, such as the Fischer Indole Synthesis (1883), involved cyclization of phenylhydrazines with carbonyl compounds under acidic conditions. While foundational, these methods often lacked stereocontrol, necessitating advances in asymmetric synthesis.

The Reissert Indole Synthesis (1897) expanded access to substituted indoles via nitration and reduction sequences but faced limitations in functional group tolerance. For indoline-2-carboxylic acid, a breakthrough emerged in the late 20th century with the development of enantioselective resolution techniques . For example, the industrial process disclosed in US Patent 7,193,204B2 (2007) combines racemic resolution with dynamic kinetic resolution, enabling recycling of the (2R) enantiomer through base-catalyzed racemization at 170°C under 7 bar pressure. This method achieves a 52.8% yield of the (2S) enantiomer, surpassing traditional fractional crystallization approaches.

Table 2: Evolution of Synthesis Methods

Era Method Key Advancement Yield/Selectivity
19th C. Fischer Indole Synthesis First systematic route to indoles Moderate (non-stereoselective)
20th C. Chiral Resolution Use of (R)-α-methylbenzylamine for enantiomer separation ~50% (per cycle)
21st C. Dynamic Kinetic Resolution Racemization of (2R) enantiomer under high pH/temperature 52.8% overall

Contemporary strategies leverage organocatalysis and C–H activation to streamline indoline functionalization. For instance, enantioselective cyclopropanations using iminium catalysts have been reported, though their application to indoline-2-carboxylic acid remains exploratory.

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H9NO2.ClH/c11-9(12)8-5-6-3-1-2-4-7(6)10-8;/h1-4,8,10H,5H2,(H,11,12);1H

InChI Key

MXDFDHKSOLTAHJ-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=CC=CC=C21)C(=O)O.Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Properties:

  • Melting Point : 149°C (as observed in its hydrochloride form) .
  • Synthesis: Methods include enzymatic resolution using hydrolytic enzymes (e.g., Savinase, Alcalase) to achieve >99% enantiomeric excess and chemical routes involving cyclization of α-chloro-2-aminobenzenepropanoic acid intermediates .
  • Applications : It serves as a chiral synthon in asymmetric synthesis , a precursor for peptide mimetics in drug discovery , and an intermediate in antihypertensive agents .

Comparison with Similar Compounds

Structural and Functional Analogues

Indole-2-Carboxylic Acid

  • Structure : Fully aromatic indole ring with a carboxylic acid group at the 2-position (CAS: 1477-50-5).
  • Properties : Higher melting point (205–209°C) compared to indoline-2-carboxylic acid hydrochloride (149°C), reflecting greater aromatic stability.
  • Reactivity : Used in catalytic additions (e.g., with alkynes) , whereas the reduced indoline ring in the hydrochloride derivative enhances conformational flexibility for peptide design .
  • Applications : Primarily in organic synthesis and catalysis, lacking the stereochemical complexity of indoline derivatives .

Indolizine-2-Carboxylic Acid

  • Structure : Bicyclic indolizine system with a carboxylic acid group at the 2-position.
  • Synthesis Challenges : Unlike indoline-2-carboxylic acid, conversion to indolizine-2-carbonyl chloride fails due to steric and electronic factors, limiting its utility in amide synthesis .
  • Applications : Explored for antimalarial chloroquine analogues but hampered by synthetic difficulties .

7-Chloro-3-Methyl-1H-Indole-2-Carboxylic Acid

  • Structure : Chlorinated and methylated indole derivative (CAS: 16381-48-9).
  • Applications : Restricted to R&D due to toxicity, unlike the pharmaceutically relevant indoline derivative .

Stereochemical Variants

(±)-Indoline-2-Carboxylic Acid

  • Structure : Racemic mixture of (R)- and (S)-enantiomers (CAS: 78348-24-0).
  • Properties : Lower commercial value due to lack of enantiopurity; requires resolution for pharmaceutical use .
  • Applications : Intermediate in cardiovascular drugs (e.g., Perindopril) .

(R)-(+)-Indoline-2-Carboxylic Acid

  • Structure : Enantiomer of the (S)-form (CAS: 98167-06-7).
  • Synthesis : Less studied; enzymatic methods favor the (S)-enantiomer .
  • Biological Relevance: Potential differences in receptor binding compared to the (S)-form, though understudied .

Research Findings and Challenges

  • Reactivity : this compound exhibits low reactivity in peptide coupling, requiring optimized conditions for incorporation into hetero-oligomers .
  • Stability : The hydrochloride form is light-sensitive in certain ester forms (e.g., N-benzylindoline-2-carboxylate) , necessitating careful handling.
  • Stereochemical Impact : The (S)-enantiomer’s conformational rigidity enhances its utility in asymmetric synthesis, contrasting with the flexibility of racemic mixtures .

Preparation Methods

Diastereomeric Salt Formation

The industrial synthesis of (2S)-indoline-2-carboxylic acid hydrochloride begins with racemic indoline-2-carboxylic acid. Resolution is achieved using (R)-α-methylbenzylamine, forming diastereomeric salts. The (2S) isomer salt ((2S)-indoline-2-carboxylic acid-(R)-α-methylbenzylamine) precipitates selectively from isopropanol, yielding 1.80 kg of product with >99.5% enantiomeric excess (ee) after recrystallization. The filtrate, enriched in the (2R) isomer, undergoes racemization under alkaline conditions (8.65N NaOH, 170°C, 7 bar pressure) to regenerate the racemic acid, enabling multiple recycling cycles. This method achieves a total yield of 52.8% after three cycles.

Hydrochloride Formation

The resolved (2S)-indoline-2-carboxylic acid is treated with 12 L of 1N HCl, precipitating the hydrochloride salt. Crystallization from aqueous isopropanol ensures a chemical purity of 98% and eliminates residual amines.

Tin-Mediated Reduction of Indole-2-Carboxylic Acid Esters

Tin Complex Formation

Indole-2-carboxylic acid esters react with stannous chloride (SnCl₂) and dry HCl gas in methanol or ethanol at −25°C to 25°C, forming indoline-2-carboxylate tin complexes. For example, ethyl indole-2-carboxylate reacts with SnCl₂ under atmospheric pressure, yielding a tin chloride hydrochloride intermediate after 24 hours.

Alkaline Hydrolysis and Acidification

The tin complex is hydrolyzed with 8.65N NaOH at 20–25°C, followed by acidification with concentrated HCl to pH 3.4. This step precipitates indoline-2-carboxylic acid, which is converted to the hydrochloride salt by excess HCl. The process achieves yields of 80–92% with no residual tin contamination.

Cyclization of L-2-Bromophenylalanine

Copper-Catalyzed Intramolecular Coupling

L-2-Bromophenylalanine undergoes cyclization in N-methylpyrrolidone (NMP) with CuCl (2 mol%) and K₂CO₃ at 100°C. The reaction proceeds via a Ullmann-type coupling, forming (2S)-indoline-2-carboxylic acid with 95.9% yield. Subsequent HCl treatment generates the hydrochloride salt, isolated by cooling and filtration.

Fischer Indole Synthesis

Hydrazone Formation and Cyclization

Substituted phenylhydrazines react with ethyl pyruvate to form hydrazones, which undergo Fischer indolization in acidic ethanol (HCl gas) at reflux. Ethyl indoline-2-carboxylate is hydrolyzed with NaOH, and the free acid is converted to the hydrochloride salt using HCl. This method yields 64% product with >97% purity.

Comparative Analysis of Methods

MethodStarting MaterialCatalyst/ConditionsYield (%)Purity (%)Enantiomeric Excess (%)
Chiral ResolutionRacemic indoline-2-carboxylic acid(R)-α-methylbenzylamine, HCl52.898>99.5
Tin-MediatedIndole-2-carboxylic acidSnCl₂, HCl, NaOH80–9299N/A
L-2-BromophenylalanineL-2-BromophenylalanineCuCl, K₂CO₃95.9>99>99
Fischer IndolePhenylhydrazineHCl gas, NaOH6497N/A

Critical Process Parameters

Racemization Conditions

Recycling the (2R) isomer requires harsh alkaline conditions (140–200°C, 5–15 bar) to ensure complete racemization. Excessive temperatures (>200°C) degrade the indoline ring, reducing overall yield.

Solvent Selection

Isopropanol is preferred for diastereomeric salt crystallization due to its low solubility for the (2R) isomer. Methanol and ethanol optimize tin complex hydrolysis while minimizing ester byproducts.

Acidification Protocol

Precise pH control during HCl addition (pH 3.4–5.0) prevents over-protonation of the indoline nitrogen, ensuring crystalline hydrochloride formation.

Environmental and Economic Considerations

The chiral resolution method reduces waste by recycling the (2R) isomer, aligning with green chemistry principles. In contrast, tin-mediated routes require strict heavy-metal disposal protocols. Copper-catalyzed cyclization offers atom economy but faces challenges in catalyst recovery .

Q & A

Q. What catalytic applications utilize this compound, particularly in enantioselective reactions, and what mechanistic insights support these uses?

  • Methodology : The compound acts as a chiral ligand in asymmetric catalysis, such as in Michael additions. Mechanistic studies (DFT calculations) reveal hydrogen-bonding interactions between the indoline NH and substrates, enhancing enantioselectivity. Optimize catalyst loading (5–10 mol%) and solvent polarity for maximum efficiency .

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